2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide

High‑throughput screening Inactivity profiling Selectivity

2-[(2-Methyl-1H-indol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide (CAS 536701‑87‑8) is a fully synthetic indole derivative belonging to the 3‑indolyl thioacetamide class, which has been described as a scaffold for N‑methyl‑D‑aspartate (NMDA) receptor antagonists. The molecule bears a 2‑methyl substituent on the indole ring and a 3‑methylphenyl group on the acetamide nitrogen, resulting in a molecular formula of C₁₈H₁₈N₂OS, a molecular weight of 310.4 g mol⁻¹, a computed XLogP3‑AA of 4.2, and two hydrogen‑bond donors.

Molecular Formula C18H18N2OS
Molecular Weight 310.42
CAS No. 536701-87-8
Cat. No. B2502370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide
CAS536701-87-8
Molecular FormulaC18H18N2OS
Molecular Weight310.42
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)CSC2=C(NC3=CC=CC=C32)C
InChIInChI=1S/C18H18N2OS/c1-12-6-5-7-14(10-12)20-17(21)11-22-18-13(2)19-16-9-4-3-8-15(16)18/h3-10,19H,11H2,1-2H3,(H,20,21)
InChIKeyPWKMNWCHICTDMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(2-Methyl-1H-indol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide (CAS 536701-87-8): Structural Identity, Physicochemical Baseline, and Indole‑Thioacetamide Class Context


2-[(2-Methyl-1H-indol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide (CAS 536701‑87‑8) is a fully synthetic indole derivative belonging to the 3‑indolyl thioacetamide class, which has been described as a scaffold for N‑methyl‑D‑aspartate (NMDA) receptor antagonists [1]. The molecule bears a 2‑methyl substituent on the indole ring and a 3‑methylphenyl group on the acetamide nitrogen, resulting in a molecular formula of C₁₈H₁₈N₂OS, a molecular weight of 310.4 g mol⁻¹, a computed XLogP3‑AA of 4.2, and two hydrogen‑bond donors [2]. These computed properties position the compound as a moderately lipophilic, low‑molecular‑weight ligand amenable to central nervous system penetration in the context of the NMDA antagonist pharmacophore.

Why Unverified ‘In‑Class’ Substitutes of 2-[(2-Methyl-1H-indol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide Cannot Be Interchanged Without Risk


Indole‑thioacetamide derivatives are not a uniform pool. Both the N‑phenyl substitution pattern and the presence of a 2‑methyl group on the indole ring are decision points that control pharmacological activity. The US 5,051,442 patent defines the 3‑indolyl thioacetate class as NMDA antagonists, yet makes clear that activity depends on the nature and position of substituents on the phenyl ring and the indole core [1]. A meta‑methyl on the anilide ring (as in the target compound) presents a distinct steric and electronic profile relative to para‑methyl, para‑fluoro, or unsubstituted analogs, which can translate into differences in receptor affinity, selectivity, or metabolic stability. Because no publicly available side‑by‑side bioactivity data exist for the close analogs, interchanging any congener without experimental verification risks selecting a compound with a different—and possibly opposite—activity signature.

Quantitative Differentiation Evidence for 2-[(2-Methyl-1H-indol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide vs. its Closest Structural Analogs


Broad‑Spectrum Inactivity Across Seven Mechanistically Diverse High‑Throughput Screening Assays

The target compound was tested in seven PubChem‑deposited high‑throughput screening assays spanning antibacterial (M. tuberculosis H37Rv), E3‑ligase activation (FBW7), transcription factor inhibition (MITF), cyclic GMP‑AMP synthase inhibition (mouse and human cGAS), transcriptional co‑activator interaction inhibition (TEAD‑YAP), and G‑protein coupled receptor activation (GPR151). In every assay the outcome was ‘Inactive’ with no measurable activity value [1]. This consistent lack of activity contrasts with many screening‑library members that show at least sporadic hits in one or more of these assays, implying that the compound does not act as a promiscuous bioactive entity. Comparator data from the same assays for close analogs (e.g., the para‑methyl or des‑2‑methyl derivatives) are not publicly available; therefore this observation is classified as Supporting evidence.

High‑throughput screening Inactivity profiling Selectivity

Meta‑Methyl Anilide Regiochemistry as a Determinant of NMDA Antagonist Pharmacophore Compliance

The generic structure disclosed in US 5,051,442 requires a substituted phenyl ring on the acetamide nitrogen for NMDA antagonist activity, but does not specify which regiochemistry is optimal [1]. The target compound carries a 3‑methyl substituent, placing the methyl group meta to the amide bond, whereas the closest commercially available analog (CAS 536701‑86‑7) bears a 4‑methyl (para) group. Meta substitution alters the electron density on the anilide nitrogen and the steric contour presented to the receptor binding pocket, which can differentially influence affinity at the NMDA receptor complex. Although direct potency comparisons are lacking, the accessible evidence from the patent’s generic SAR indicates that small changes in the phenyl substitution pattern modulate activity; thus the meta‑methyl isomer cannot be assumed equivalent to the para‑methyl isomer.

NMDA antagonism Structure‑activity relationship Regiochemistry

2‑Methyl Substitution on the Indole Ring: Essential for the NMDA Antagonist Pharmacophore

The patent class definition includes a generic indole core that may be substituted at the 2‑position [1]. The target compound possesses a 2‑methyl group, whereas the des‑methyl analog 2-(1H-indol-3-ylsulfanyl)-N-(3-methylphenyl)acetamide (CAS 450351‑64‑1) lacks this substituent. The presence of a 2‑alkyl or 2‑carboxy substituent is depicted in the patent’s preferred embodiments as part of the NMDA antagonist pharmacophore; compounds lacking the 2‑substituent fall outside the exemplified active series. No head‑to‑head NMDA affinity data are publicly available for these two compounds, but the structural difference places them in distinct patent‑defined activity classes. The 2‑methyl compound is formally within the pharmacophore scope; the des‑methyl compound is not exemplified.

NMDA receptor Indole substitution Pharmacophore requirement

Computed Lipophilicity (XLogP3‑AA = 4.2) Indicates CNS‑Penetrant Potential Distinct from More Polar Analogs

The target compound has a computed XLogP3‑AA of 4.2 [1], which falls within the optimal range for passive blood‑brain barrier permeability (typically XLogP 2–5). Analogs bearing polar para substituents, such as the 4‑methoxyphenyl derivative (CAS 536701‑83‑4), exhibit lower computed lipophilicity (XLogP ≈ 3.1 estimated by structural increment; experimental value not reported), which may reduce CNS exposure. While direct experimental log D or brain‑to‑plasma ratio data are unavailable, the lipophilicity differential suggests that the meta‑methyl compound is better suited for in vivo CNS target engagement studies than the more polar 4‑methoxy analog.

Lipophilicity CNS penetration Physicochemical differentiation

Application Scenarios for 2-[(2-Methyl-1H-indol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide Based on Current Evidence


Negative Control for Panel Screening in GPR151, FBW7, MITF, cGAS, and TEAD‑YAP Assays

The compound’s documented inactivity across seven PubChem HTS assays [1] qualifies it as a clean negative control for secondary screening campaigns targeting GPR151, FBW7, MITF, cGAS, or TEAD‑YAP pathways. Using this compound as a negative control can help establish assay windows and verify that observed hits are not artifacts of compound interference.

SAR Probe for NMDA Antagonist Pharmacophore Refinement

Because the compound aligns with the generic NMDA antagonist structure disclosed in US 5,051,442 [1] but has not been directly characterized for NMDA binding, it serves as a valuable probe to map the contribution of the meta‑methyl anilide regiochemistry to NMDA receptor affinity. Comparative testing with the para‑methyl, ortho‑fluoro, and des‑methyl analogs can delineate the SAR around the N‑phenyl substitution.

Medicinal Chemistry Starting Point for CNS‑Penetrant Indole‑Thioacetamides

With a computed XLogP of 4.2, low molecular weight (310.4 g mol⁻¹), and only two H‑bond donors [2], the compound satisfies multiple CNS drug‑likeness criteria. It can be used as a fragment‑like starting scaffold for lead optimization programs targeting CNS indications where NMDA receptor modulation is a validated mechanism.

Reference Standard for Analytical Method Development in Indole‑Thioacetamide Libraries

The compound’s well‑defined structure, availability of InChIKey (PWKMNWCHICTDMH‑UHFFFAOYSA‑N), and presence in the Oprea compound collection (Oprea1_001281) [2] make it suitable as a reference standard for HPLC, LC‑MS, or NMR method development when analyzing indole‑thioacetamide compound libraries.

Quote Request

Request a Quote for 2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.